molecular formula C29H39NO3 B392391 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B392391
M. Wt: 449.6g/mol
InChI Key: UTQVSJHJECLOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a molecular formula of C29H39NO3 . This compound is part of the acridinedione family, known for their diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The process starts with the preparation of the hexyloxyphenyl derivative, followed by its reaction with tetramethylcyclohexanone under specific conditions to form the desired acridinedione structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other acridinedione derivatives, 9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its hexyloxyphenyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C29H39NO3

Molecular Weight

449.6g/mol

IUPAC Name

9-(4-hexoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C29H39NO3/c1-6-7-8-9-14-33-20-12-10-19(11-13-20)25-26-21(15-28(2,3)17-23(26)31)30-22-16-29(4,5)18-24(32)27(22)25/h10-13,25,30H,6-9,14-18H2,1-5H3

InChI Key

UTQVSJHJECLOEL-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

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